3-Cyanopropionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-4(6)7/h1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWOJYVXDCFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210904 | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-68-0 | |
| Record name | 3-Cyanopropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61892-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanopropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Cyanopropionamide
Classical and Established Synthetic Routes to 3-Cyanopropionamide
The traditional synthesis of this compound and its precursors often involves well-established chemical reactions, primarily focusing on the manipulation of nitriles and carboxylic acid derivatives. These methods, while reliable, form the baseline for understanding more advanced synthetic strategies.
Preparation from Nitriles and Carboxylic Acid Derivatives
The synthesis of this compound is intrinsically linked to its precursors, such as 3-cyanopropanoic acid and its esters. biosynth.com A common route to these precursors involves the hydrolysis of nitriles. libretexts.orgbritannica.com For instance, 3-cyanopropanoic acid can be produced through the hydrolysis of succinonitrile (B93025). This process typically involves heating the nitrile with a strong acid or base. libretexts.org The resulting carboxylic acid can then be converted to the corresponding amide.
Another established method is the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide, to form the nitrile, which is then hydrolyzed. britannica.com The ester derivatives, like ethyl 3-cyanopropanoate, are commonly synthesized through the esterification of 3-cyanopropanoic acid with an alcohol, such as ethanol, under acidic conditions.
The conversion of these carboxylic acid derivatives into this compound can be achieved through various amidation techniques.
Amidation Reactions and Precursors of this compound
Amidation reactions are central to the synthesis of this compound from its corresponding carboxylic acid or ester precursors. A direct method involves the aminolysis of acid chlorides. nih.gov This process requires the conversion of the carboxylic acid (3-cyanopropanoic acid) to its more reactive acid chloride, typically using a reagent like thionyl chloride, followed by reaction with ammonia (B1221849) to yield the amide. nih.govlibretexts.org
Alternatively, esters can be directly converted to amides through aminolysis. nih.gov For example, ethyl 3-cyanopropanoate can be reacted with ammonia or a source of ammonia to produce this compound. This method can sometimes be hindered by steric factors, especially with more complex molecules. nih.gov
A notable bio-based approach involves the synthesis of this compound from amino acids like glutamic acid and glutamine. chemistryviews.orgnih.gov For instance, glutamic acid 5-methyl ester can be converted to this compound in high yield. chemistryviews.orgnih.gov This route represents a more sustainable pathway to this important chemical intermediate. chemistryviews.org
Below is a table summarizing the classical routes to this compound precursors:
| Precursor | Starting Material(s) | Reagent(s) | Key Reaction Type |
| 3-Cyanopropanoic Acid | Succinonitrile | Acid or Base | Hydrolysis |
| 3-Cyanopropanoic Acid | Alkyl Halide, Cyanide | 1. KCN/NaCN 2. Acid/Base | Nucleophilic Substitution, Hydrolysis |
| Ethyl 3-cyanopropanoate | 3-Cyanopropanoic Acid, Ethanol | Acid Catalyst | Esterification |
| This compound | Glutamic acid 5-methyl ester | Not specified | Bio-based conversion |
| This compound | Glutamine | Not specified | Bio-based conversion |
Novel and Emerging Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for producing this compound and its precursors. These strategies often employ catalytic systems to enhance reaction rates and control selectivity.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more environmentally friendly and atom-economical than traditional stoichiometric reactions. Both organocatalysis and metal-catalyzed transformations have been explored for the synthesis of this compound and related compounds.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for various chemical transformations. mdpi.comrsc.org While specific examples of organocatalysis directly yielding this compound are not extensively detailed in the provided search results, the principles of organocatalysis are applicable to the synthesis of its precursors. For instance, organocatalysts can be employed in the asymmetric Michael addition of α-cyanoacetates to enones, a reaction that generates a carbon-carbon bond and can be a step towards building the carbon skeleton of this compound derivatives. researchgate.net
The use of organocatalysts like amines, Brønsted acids, and N-heterocyclic carbenes (NHCs) can facilitate various bond-forming reactions under mild conditions. mdpi.com For example, a Brønsted acid catalyst can be used in the synthesis of acrylates, which are precursors in some synthetic routes. researchgate.net The development of organocatalytic systems for the direct and enantioselective synthesis of functionalized propionamides remains an active area of research. unibo.it
Transition metal catalysis offers a versatile platform for the synthesis of nitriles and their derivatives, which are direct precursors to this compound. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been shown to be effective. For instance, 3-cyanopropanoic acid can be converted to succinonitrile with high selectivity using a palladium(II)-catalyzed equilibrium reaction with acetonitrile. chemistryviews.orgnih.gov
Copper-catalyzed reactions are also prominent in nitrile synthesis. researchgate.net These can include the cyanation of aryl halides using a cyanide source. While not a direct synthesis of this compound, these methods are crucial for creating the nitrile functionality within a molecule. The development of greener ligands, such as d-glucosamine for copper-catalyzed reactions, highlights the move towards more sustainable chemical processes. rsc.org
The following table presents a summary of research findings on catalytic approaches:
| Catalyst Type | Precursor/Target | Key Reaction | Research Finding | Reference(s) |
| Palladium(II) | Succinonitrile | Equilibrium reaction | High selectivity conversion of 3-cyanopropanoic acid to succinonitrile. | chemistryviews.org, nih.gov |
| Rhodium | α-cyano aldehyde/ketone | Asymmetric Michael addition | High enantiomeric excesses in the Michael adducts of N-methoxy-N-methyl-2-cyanopropionamide with vinyl ketones. | researchgate.net |
| Copper | Aryl nitriles | Cyanation of aryl halides | Efficient synthesis of aryl nitriles from aryl halides. | researchgate.net |
| Organocatalyst (various) | Various | Michael addition, etc. | Control of regio- and stereoselectivity in the synthesis of complex molecules. | mdpi.com |
Organocatalysis in this compound Synthesis
Green Chemistry Principles in this compound Production
Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. granthaalayahpublication.orgchemmethod.comscispace.comsciencepublishinggroup.com Its principles are increasingly being applied to the synthesis of specialty chemicals like this compound to enhance sustainability. granthaalayahpublication.orgrsc.org Key areas of focus include the use of safer solvents (or their elimination), maximizing the incorporation of all reactant atoms into the final product (atom economy), and developing more energy-efficient processes. granthaalayahpublication.orgchemmethod.com
A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which contribute significantly to chemical waste and environmental pollution. rsc.org Solvent-free reaction conditions can lead to cleaner processes, easier product separation, and reduced energy consumption.
One promising approach for the synthesis of amides is the use of solid catalysts in solvent-free or near-solvent-free systems. Research into the hydrolysis of nitriles has demonstrated the utility of reusable solid catalysts like zeolites. Specifically, NaY zeolite has been identified as an effective catalyst for the hydrolysis of various nitriles to their corresponding primary amides. mdpi.com This methodology has been successfully applied to produce this compound. mdpi.com While often performed in water, zeolite-catalyzed reactions can also be conducted in gas-phase or solvent-free conditions, representing a significant green advancement. mdpi.com
Table 1: Zeolite-Catalyzed Synthesis of this compound
| Parameter | Details | Source |
|---|---|---|
| Catalyst | NaY Zeolite | mdpi.com |
| Reactant | Succinonitrile (or other suitable nitrile precursor) | mdpi.com |
| Product | This compound | mdpi.com |
| Advantages | Reusable catalyst, potential for solvent-free conditions, reduced waste. | mdpi.com |
The principles of solvent-free synthesis are also evident in the production of related cyano-derivatives, often employing microwave irradiation to accelerate reactions and improve yields without the need for a conventional solvent medium.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and more sustainable processes. savemyexams.comstudymind.co.uk The formula for calculating atom economy is:
% Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 youtube.com
The synthesis of this compound can be achieved through various routes with vastly different atom economies. An ideal pathway is the direct hydration of acrylonitrile (B1666552). This is an addition reaction where a water molecule is added across the nitrile group.
Reaction 1: Hydration of Acrylonitrile CH₂=CHCN + H₂O → NCCH₂CH₂CONH₂
In this reaction, all atoms from the reactants (acrylonitrile and water) are incorporated into the final product, this compound. Therefore, the theoretical atom economy is 100%.
In contrast, classical multi-step syntheses often exhibit poor atom economy. For example, a pathway starting from an ethyl ester, involving hydrolysis to a carboxylic acid, conversion to an acid chloride, and subsequent aminolysis generates multiple byproducts. nih.gov
Table 2: Comparison of Atom Economy in this compound Synthesis
| Synthesis Pathway | Reaction Type | Byproducts | Theoretical Atom Economy | Source |
|---|---|---|---|---|
| Hydration of Acrylonitrile | Addition | None | 100% |
| Aminolysis of Acid Chloride | Substitution (multi-step) | Water, Ethanol, HCl, SO₂, etc. | Low | nih.gov |
Choosing a synthetic route with a high atom economy, like the direct hydration of a nitrile, is a fundamental aspect of designing a green and efficient manufacturing process. savemyexams.com
Solvent-Free Syntheses of this compound and Derivatives
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages for chemical production. acs.orgnih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. organic-chemistry.org
The synthesis of amides via nitrile hydration is particularly well-suited for flow chemistry. Researchers have developed sustainable flow processes that pass an aqueous solution of a nitrile through a heated column packed with a heterogeneous catalyst. acs.orgnih.govorganic-chemistry.org This approach allows for rapid and selective conversion to the corresponding amide with simple product isolation, often just requiring the removal of water. nih.gov
Table 3: Flow Chemistry Systems for Nitrile Hydration to Amides
| Catalyst System | Key Features | Advantages for this compound Synthesis | Source |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Heterogeneous catalyst, mild temperatures (30-100 °C), rapid conversion. | Robust, scalable, high chemical tolerance, simple workup. | acs.orgnih.govorganic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) Oxidant | Uses a green oxidant, mild reaction conditions. | Improved safety, easy to scale up, environmentally friendly byproducts (water). | researchgate.net |
Implementing a continuous flow process for the hydration of acrylonitrile would provide a safe, scalable, and highly efficient route to this compound, aligning with modern manufacturing demands. researchgate.net
Electrochemical Methods for this compound Production and Valorization
Electrochemical synthesis utilizes electrical energy to drive chemical reactions, often under mild conditions and without the need for harsh chemical reagents. researchgate.net This technique offers a unique pathway for both the production and valorization of complex organic molecules.
Research has demonstrated the feasibility of producing this compound through the electrochemical transformation of biomass-derived feedstocks. Specifically, L-glutamine can be converted to this compound using an anodic process. This reaction represents a valorization pathway, turning a readily available amino acid into a valuable chemical intermediate. researchgate.net
Table 4: Electrochemical Synthesis of this compound from L-Glutamine
| Parameter | Details | Source |
|---|---|---|
| Starting Material | L-Glutamine | researchgate.net |
| Product | This compound | researchgate.net |
| Anode | Platinum (Pt) | researchgate.net |
| Mediator | 0.15 M Ammonium (B1175870) Bromide (NH₄Br) | researchgate.net |
| Solvent | Methanol/Water (13/1, v/v) | researchgate.net |
| Temperature | 0 °C | researchgate.net |
| Current Density | 10 mA cm⁻² | researchgate.net |
The term "valorization" also applies to the further transformation of this compound into other useful chemicals. Electrochemical methods could potentially be used for the selective reduction of the nitrile group to an amine or other functional group transformations, further increasing its value in synthetic chemistry.
Chemical Reactivity and Mechanistic Investigations of 3 Cyanopropionamide
Reactions Involving the Amide Functional Group of 3-Cyanopropionamide
The amide group in this compound is a key site for various chemical transformations, including hydrolysis, amidation, N-alkylation, and N-acylation.
Hydrolysis and Amidation Reactions of this compound
Amides can undergo hydrolysis to yield carboxylic acids. This process can be catalyzed by either acid or base. libretexts.org In acidic hydrolysis, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org While specific studies on the hydrolysis of the amide in this compound are not extensively detailed in the provided results, the general principles of amide hydrolysis apply.
Amidation, the formation of a new amide bond, can be achieved through various synthetic routes. One common method involves the aminolysis of acid chlorides. For instance, 3-cyanopropionamides have been synthesized by the aminolysis of the corresponding acid chlorides. nih.gov This method, however, may be hindered by steric factors. nih.gov An alternative approach is the direct aminolysis of esters, which can be facilitated by reagents like lithium amides. nih.gov
N-Alkylation and Acylation Processes of this compound
The nitrogen atom of the amide group in this compound can undergo N-alkylation and N-acylation. N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. mdpi.com This can be achieved through reactions with alkyl halides. mdpi.com Reductive amination is another method for N-alkylation. mdpi.com
N-acylation is the process of adding an acyl group to the nitrogen of the amide. This reaction is typically carried out using acid chlorides or acid anhydrides and often includes a base to neutralize the resulting acid. libretexts.org Electrochemical methods have also been developed for both N-alkylation and N-acylation, offering mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org
Reactions of this compound with Reducing Agents
The amide functional group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. libretexts.org
Reactions Involving the Nitrile Functional Group of this compound
The nitrile group of this compound is another reactive center, participating in hydrolysis and cycloaddition reactions.
Hydrolysis to Carboxylic Acids and Esters from this compound
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. pressbooks.pub The reaction proceeds through an amide intermediate. pressbooks.pubchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. pressbooks.pub In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The hydrolysis of nitriles can sometimes be stopped at the amide stage. mdpi.com For example, the hydrolysis of succinodinitrile has been shown to yield this compound. mdpi.com The use of catalysts like NaY zeolite can facilitate the hydrolysis of nitriles to primary amides. mdpi.comresearchgate.netorientjchem.org
Ester formation from the nitrile group can be achieved by reacting the corresponding carboxylic acid (obtained from nitrile hydrolysis) with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. saskoer.ca Alternatively, esters can be directly synthesized from nitriles under specific conditions, though this is less common than hydrolysis to the carboxylic acid.
| Reactant | Reagent/Catalyst | Product | Reference |
| Succinodinitrile | NaY zeolite, H₂O | This compound | mdpi.com |
| Nitrile | H₃O⁺ | Carboxylic Acid | pressbooks.pub |
| Nitrile | OH⁻, H₂O | Carboxylate | chemistrysteps.com |
| Carboxylic Acid | Alcohol, H⁺ | Ester | saskoer.ca |
Cycloaddition Reactions of the Nitrile in this compound
The nitrile group can participate in cycloaddition reactions, which are valuable for the synthesis of heterocyclic compounds. mdpi.com For instance, [3+2] cycloaddition reactions involving nitriles can lead to the formation of five-membered rings like 1,2,3-triazoles. rsc.org These reactions can be catalyzed by transition metals like copper. rsc.org Another example is the [4+2] cycloaddition of azatrienes with sulfene, which has been shown to be highly regioselective. scirp.org Base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides provides a route to diheterocyclic compounds. beilstein-journals.org
| Reaction Type | Reactants | Product Type | Reference |
| [3+2] Cycloaddition | Secondary amines, α-diazo compounds | 1,2,3-Triazoles | rsc.org |
| [4+2] Cycloaddition | Azatrienes, Sulfene | Thiazinedioxide derivatives | scirp.org |
| Base-catalyzed Cycloaddition | 3,3-Diaminoacrylonitriles, Heterocyclic azides | Diheterocyclic compounds | beilstein-journals.org |
Reduction to Amines from this compound
The reduction of the nitrile group in this compound to a primary amine is a significant transformation, yielding 4-aminobutyramide derivatives. This conversion can be achieved through various methods, most notably catalytic hydrogenation and reduction with metal hydrides.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts for this transformation include palladium, platinum, and nickel. youtube.com The reaction is typically carried out under pressure and at elevated temperatures. For instance, the hydrogenation of this compound can be performed using a catalyst in the presence of hydrogen chloride at temperatures between 5 and 100°C to produce 4-aminobutyramide hydrochloride. justia.com The process is generally a syn-addition, where both hydrogen atoms add to the same side of the triple bond. youtube.com
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. youtube.comlibretexts.orgdavuniversity.org The reaction proceeds via the addition of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org The initial addition forms an imine intermediate, which is then further reduced to the amine. youtube.comlibretexts.org An aqueous workup is subsequently required to protonate the resulting amine salt. youtube.com While LiAlH₄ is a powerful reagent for this conversion, other hydrides like borane-tetrahydrofuran (B86392) complex can also be employed. youtube.com It's important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of nitriles. masterorganicchemistry.com
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents/Catalysts | Conditions | Product | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni), HCl | 5-100°C, Pressure | 4-Aminobutyramide hydrochloride justia.com | A common industrial method. google.com |
Reactions at the Alpha-Carbon (α-CH Acidity) of this compound
The presence of the electron-withdrawing nitrile group increases the acidity of the protons on the α-carbon (the carbon adjacent to the cyano group) of this compound. This allows for deprotonation by a suitable base to form a carbanion, which can then participate in various nucleophilic reactions.
The carbanion generated from this compound can react with electrophiles such as alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. These reactions lead to the formation of new carbon-carbon bonds at the α-position.
In a study on the synthesis of this compound derivatives, the alkylation of 1-cyano carbanions with ethyl bromodimethylacetate was utilized to create more complex structures. nih.govresearchgate.net The resulting esters were then converted to amides. nih.govresearchgate.net This highlights the utility of the α-carbon's acidity in building more elaborate molecular frameworks. The choice of base is crucial to effectively deprotonate the α-carbon without causing unwanted side reactions, such as hydrolysis of the amide or nitrile groups. Strong, non-nucleophilic bases are often preferred for this purpose.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.org The acidic α-protons of this compound make it a suitable candidate for this reaction.
In a typical Knoevenagel condensation, this compound can react with aldehydes or ketones in the presence of a weak base catalyst, such as an amine (e.g., piperidine (B6355638) or ammonium (B1175870) acetate). wikipedia.orgbhu.ac.in The reaction involves the formation of a carbanion from this compound, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.orgorientjchem.org Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org The product of such a condensation with an aldehyde would be a 2-cyano-3-substituted-2-alkenamide. These unsaturated products are valuable intermediates in organic synthesis.
Table 2: Knoevenagel Condensation of this compound with a Generic Aldehyde
| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |
|---|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Weak Base (e.g., Piperidine) | β-hydroxy carbonyl compound | α,β-unsaturated cyanoamide |
Base-Mediated Alkylation and Acylation of this compound
Cyclization Reactions Leading to Heterocyclic Compounds from this compound
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of both a nitrile and an amide functional group allows for a range of cyclization strategies.
The dinitrile functionality that can be derived from this compound is a key synthon for constructing pyrimidine (B1678525) and pyridine (B92270) rings. For instance, 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, which can be synthesized from precursors related to this compound, can undergo ring closure reactions to form pyrido[2,3-d]pyrimidines. nih.gov The reaction of these cyanopyridone derivatives with formic acid can lead to the formation of the pyrimidine ring fused to the pyridine core. nih.gov
Furthermore, this compound and its derivatives can be utilized in the synthesis of substituted pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an alkynone, a reaction type that can be adapted for precursors derived from this compound. core.ac.uk The cyano group in these pyridine derivatives is a valuable handle for further functionalization. ekb.eg
While direct cyclization of this compound to imidazoles and thiazoles is less common, intermediates derived from it can be used in their synthesis. For example, α-haloketones, which can be prepared from precursors accessible through reactions at the α-carbon of this compound, are key starting materials in the Hantzsch thiazole (B1198619) synthesis. bepls.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.net
Similarly, for imidazole (B134444) synthesis, dicarbonyl compounds are often required. pharmaguideline.comorganic-chemistry.orgajrconline.org While not a direct application, the carbon backbone of this compound could be chemically modified to generate such dicarbonyl precursors. For example, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an α-keto acid derivative, could provide a suitable substrate for imidazole synthesis.
Intramolecular Cyclizations Involving this compound
The molecular structure of this compound, featuring both a nitrile and an amide functional group separated by an ethylene (B1197577) bridge, provides the basis for intramolecular cyclization reactions. These reactions are a key method for synthesizing five-membered nitrogen-containing heterocyclic compounds, most notably derivatives of succinimide (B58015).
Research has demonstrated that this compound and its derivatives can be converted into succinimide rings. dcu.ie This transformation is not a single-step process but proceeds through a distinct, isolable intermediate. The initial cyclization of the this compound structure leads to the formation of a five-membered ring containing an imine functional group. This intermediate is known as 2-iminopyrrolidin-5-one (also referred to as a 4-iminobutyrolactam). dcu.iecsic.es
The formation of this imino-lactone is a critical step, which can then be subjected to further reactions. The most common subsequent transformation is acid hydrolysis. Under acidic conditions, the imine group of 2-iminopyrrolidin-5-one is hydrolyzed to a ketone, yielding the corresponding succinimide (pyrrolidine-2,5-dione). dcu.ie This two-step process, involving cyclization followed by hydrolysis, represents a valuable synthetic route for the construction of the succinimide core, which is a key structural motif in various biologically active molecules and building blocks for larger syntheses. dcu.ie For instance, this strategy has been employed in the synthesis of key building blocks for Vitamin B12 research. dcu.ie
The table below summarizes the findings on the intramolecular cyclization of this compound derivatives.
| Starting Material | Reaction Type | Intermediate | Final Product | Reference |
| This compound Derivative | Intramolecular Cyclization / Hydrolysis | 2-Iminopyrrolidin-5-one | Succinimide | dcu.ie |
| This compound | Intramolecular Cyclization | 4-Iminobutyrolactam | - | csic.es |
Proposed Reaction Mechanisms and Intermediates of this compound Transformations
The reactivity of this compound is dictated by the interplay of its amide and nitrile functional groups. Several reaction mechanisms have been proposed to explain its transformations into various products.
Mechanism of Intramolecular Cyclization to Succinimide
The formation of succinimide from this compound proceeds via a two-stage mechanism involving a cyclic intermediate.
Hydrolysis to Succinimide: The 2-iminopyrrolidin-5-one intermediate is then hydrolyzed, usually under acidic conditions. The imine functional group is protonated, rendering it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a carbinolamine intermediate, which subsequently eliminates ammonia (B1221849) to yield the final succinimide product. dcu.ie
Mechanism of the Hofmann Rearrangement
As a primary amide, this compound can undergo the Hofmann rearrangement to produce β-alanine, a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out with bromine (Br₂) and a strong base like sodium hydroxide (NaOH). doubtnut.com
Formation of N-bromoamide: The reaction begins with the deprotonation of the amide by the base, followed by the reaction of the resulting anion with bromine to form an N-bromo-3-cyanopropionamide intermediate. wikipedia.org
Formation of Isocyanate: A second deprotonation at the nitrogen by the base yields a bromoamide anion. This anion is unstable and undergoes rearrangement; the ethyl-nitrile group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. wikipedia.orgchemistrysteps.com This concerted step is the key rearrangement and results in the formation of a 2-cyanoethyl isocyanate intermediate. masterorganicchemistry.com The stereochemistry of the migrating group is retained during this step. doubtnut.comchem-station.com
Hydrolysis to Amine: The highly reactive isocyanate intermediate is not typically isolated. masterorganicchemistry.com It rapidly undergoes nucleophilic addition of water to form a carbamic acid derivative. This carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, β-alanine. wikipedia.orgchemistrysteps.com
Mechanism of Hydrolysis
Under certain conditions, such as in the presence of water at elevated temperatures, this compound can undergo hydrolysis. google.com This can proceed via two main pathways:
Amide Hydrolysis: The amide functional group can be hydrolyzed to a carboxylic acid, yielding 3-cyanopropionic acid.
Nitrile Hydrolysis: Alternatively, the nitrile group can be hydrolyzed. This typically proceeds in two stages: first to an amide (forming succinamide), and then, under more forcing conditions, to a carboxylic acid (forming succinic acid).
In a specific industrial process, the hydrolysis of the related compound succinonitrile (B93025) is performed at high temperatures (180-250°C) to produce intermediates that are subsequently hydrogenated. google.com It is noted that the conversion of beta-cyanopropionamide to 2-pyrrolidone forms one mole of ammonia and no water, highlighting a transformation pathway involving both functional groups. google.com
The table below outlines the proposed mechanisms for key transformations of this compound.
| Transformation | Proposed Mechanism | Key Intermediates | Final Product(s) | Reference |
| Cyclization | Intramolecular Nucleophilic Attack / Hydrolysis | 2-Iminopyrrolidin-5-one | Succinimide | dcu.ienih.gov |
| Amine Synthesis | Hofmann Rearrangement | N-bromo-3-cyanopropionamide, 2-Cyanoethyl isocyanate, Carbamic acid | β-Alanine, Carbon dioxide | wikipedia.orgmasterorganicchemistry.comdoubtnut.comchemistrysteps.com |
| Hydrolysis/Cyclization | Hydrolysis / Hydrogenation | - | 2-Pyrrolidone, Ammonia | google.com |
| Hydrolysis | Direct Hydrolysis | - | 3-Cyanopropionic acid, Succinamide | nih.gov |
Applications of 3 Cyanopropionamide in Advanced Organic Synthesis
Building Block for Complex Natural Product Synthesis
The synthesis of complex natural products often relies on versatile building blocks that can be elaborated into intricate molecular architectures. The dual functionality of 3-cyanopropionamide makes it a theoretical starting point for such endeavors.
Precursor to Alkaloids from this compound Derivatives
Alkaloids are a diverse class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. A comprehensive review of scientific literature did not yield specific examples where this compound or its direct derivatives are used as precursors for the total synthesis of alkaloids. The synthesis of alkaloid derivatives often involves complex cyclization and functional group interconversion reactions, and while compounds containing nitrile and amide groups are common in organic synthesis, the specific application of this compound in this context is not prominently documented.
Intermediate in Terpenoid and Steroid Synthesis utilizing this compound
Terpenoids and steroids are major classes of natural products built from isoprene (B109036) units. asianpubs.org Their synthesis involves the construction of complex polycyclic carbon skeletons. google.comlibretexts.org An extensive search of chemical databases and literature reveals no specific instances of this compound being utilized as a key intermediate in the established synthetic routes for terpenoids or steroids. The construction of these molecules typically involves strategies like Diels-Alder reactions, polyene cyclizations, and various coupling reactions that are not directly suited to the functional groups present in this compound without significant prior modification.
Synthesis of Specialty Chemicals and Functional Materials Precursors
The functional groups of this compound offer pathways to various specialty chemicals, including monomers for polymers and ligands for coordination chemistry.
Monomers for Polymerization (e.g., polyamides, polyimides) using this compound
The formation of polymers like polyamides (e.g., Nylon) and polyimides requires monomers with at least two reactive functional groups (bifunctionality) that can participate in step-growth polymerization. savemyexams.comvt.edu For instance, polyamide synthesis typically involves the reaction of a diamine with a dicarboxylic acid. savemyexams.com
This compound possesses one amide and one nitrile group. In its native form, it is not a suitable monomer for traditional polyamide or polyimide synthesis as it lacks the necessary bifunctionality (e.g., two amine groups, two carboxylic acid groups, or one of each). While the amide and nitrile groups can be chemically converted (e.g., reduction of the nitrile to an amine and hydrolysis of the amide to a carboxylic acid), this would result in the formation of β-alanine. β-Alanine itself can be used in polymerization, but this represents the use of a derivative, not this compound directly as the monomer. A review of the literature did not provide evidence for the direct use of this compound as a monomer in these polymerization reactions. One study does mention that 3-aminopropionitrile, which can be synthesized by the reduction of 3-cyanopropanamide, has been investigated for the development of new materials like biodegradable polymers. ontosight.ai
Precursors for Ligands in Coordination Chemistry derived from this compound
Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. numberanalytics.comlibretexts.org The nitrogen atom of the nitrile group and the oxygen or nitrogen atom of the amide group in this compound have lone pairs of electrons, making them potential donor atoms for metal coordination. However, a detailed search of scientific literature did not identify specific, well-characterized examples of ligands for coordination chemistry being synthesized directly from this compound. While cyano- and amide-containing molecules are widely used as ligands, the specific derivatives of this compound and their coordination complexes are not extensively reported.
Role in Combinatorial Chemistry and Library Synthesis with this compound
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds in a single process, creating a "library" for screening in drug discovery and materials science. wikipedia.orgnih.govyoutube.com This approach often utilizes a common scaffold which is decorated with various building blocks.
While there are no documented instances of this compound being used as a central scaffold in large-scale combinatorial library synthesis, its structure is relevant to the concept of library creation for structure-activity relationship (SAR) studies. For example, one study described the synthesis of a series of 3-cyanopropionamides and their cyclic isomers, 4-imino-gamma-butyrolactams. nih.gov These compounds were then tested for their ability to modulate multidrug resistance in cancer cells. nih.gov This approach, while not a combinatorial synthesis in the technical sense, represents the creation of a small, focused library of related compounds to investigate a specific biological activity. The findings from this type of focused library are summarized in Table 2.
| Compound Type | Structural Feature | Activity as Vincristine (B1662923) Resistance Modulator | Source |
|---|---|---|---|
| 3-Cyanopropionamides | Unbranched carbon backbone | Inactive | nih.gov |
| 2,2-dimethyl-3-cyanopropionamides | Highly branched carbon backbone | Active | nih.gov |
| 4-imino-gamma-butyrolactams (cyclic isomers) | Highly branched carbon backbone | Active (one derivative reduced resistance by 90% at 2 µM) | nih.gov |
Derivatives, Analogs, and Structure Reactivity Relationships of 3 Cyanopropionamide
Synthesis of N-Substituted 3-Cyanopropionamide Derivatives
The synthesis of N-substituted derivatives of this compound primarily involves the formation of an amide bond between a suitable amine and a 3-cyanopropionyl precursor. A common and effective method is the aminolysis of 3-cyanopropionyl chloride. nih.gov This process begins with the conversion of 3-cyanopropionic acid to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to yield the corresponding N-substituted this compound. nih.govyoutube.com Two equivalents of the amine are often required: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) can be used as the scavenger for HCl. youtube.com
This methodology has been successfully applied to produce a variety of derivatives. For instance, reaction of 3-cyanopropionyl chloride with specific secondary amines has been documented to create targeted N-substituted compounds. nih.gov This general strategy allows for the introduction of a wide array of substituents, enabling the systematic exploration of how different N-alkyl or N-aryl groups influence the compound's properties.
Table 1: Examples of N-Substituted this compound Synthesis This table is illustrative, based on described synthetic methodologies.
| Precursor | Amine Reagent | Product | Reference |
|---|---|---|---|
| 3-Cyanopropionyl chloride | 3,4-Dimethoxy-N-methylphenethylamine | N-(3,4-Dimethoxyphenethyl)-N-methyl-3-cyanopropanamide | nih.gov |
| 3-Cyanopropionyl chloride | Benzylamine | N-Benzyl-3-cyanopropanamide | youtube.comyoutube.com |
| 3-Cyanopropionyl chloride | Methylamine | N-Methyl-3-cyanopropanamide | youtube.com |
Modifications of the Nitrile Group in this compound Analogs
The nitrile group in this compound is a versatile functional group that can be chemically transformed into several other moieties, leading to a variety of analogs. researchgate.net
Key transformations include:
Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this conversion, transforming this compound into 4-aminobutanamide. chemistrysteps.com This reaction proceeds through nucleophilic additions of hydride to the electrophilic carbon of the nitrile. libretexts.org The synthesis of 3-aminopropionitrile from 3-cyanopropanamide is a known application of this type of reduction. ontosight.ai
Conversion to Ketones: Reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, converts the nitrile into a ketone. wikipedia.org The reaction involves the nucleophilic addition of the organometallic's carbanion to the nitrile carbon, forming an intermediate imine anion which, upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.com
Intramolecular Cyclization: Under specific conditions, derivatives of this compound can undergo intramolecular cyclization. For example, when certain N-substituted 2,2-dimethyl-3-cyanopropionamides are treated with the lithium amide of a primary amine, instead of undergoing simple aminolysis, they cyclize to form 4-imino-γ-butyrolactams (also known as 5-iminopyrrolidin-2-ones). nih.gov This reaction represents a significant structural modification where the nitrile nitrogen attacks the amide carbonyl carbon (or a related intermediate), forming a five-membered ring. nih.govnih.gov
Table 2: Chemical Modifications of the Nitrile Group in this compound
| Starting Material | Reagent(s) | Product Functional Group | Product Example | Reference(s) |
|---|
Variations in the Alkyl Chain of this compound Homologs
Altering the three-carbon backbone of this compound gives rise to a series of homologs and substituted analogs. These modifications can involve changing the length of the alkyl chain or introducing substituents onto it.
Notable variations include:
α-Substitution: The carbon atom adjacent to the amide group (the α-carbon) can be substituted. A key example is the synthesis of 2,2-dimethyl-3-cyanopropionamides. nih.gov These compounds are synthesized not from a substituted propionic acid precursor but by the alkylation of a 1-cyano carbanion with ethyl bromodimethylacetate. nih.gov Another documented α-substituted analog is 2,2-dibromo-3-cyanopropionamide (B122503) (DBNPA), which is prepared by the bromination of cyanoacetamide. atamanchemicals.com
Chain Homologation: Precursors to homologs with different chain lengths can be synthesized. For example, 3-cyanopropionic acid, the precursor to this compound, can be prepared from glutamic acid. Similarly, the shorter homolog, cyanoacetic acid, can be derived from β-alanine. These acids can then be converted to their respective amides, representing shorter or potentially longer chain homologs of this compound.
Table 3: Examples of this compound Homologs and Analogs with Alkyl Chain Variations
| Compound Name | Structural Modification | Precursor(s) | Reference(s) |
|---|---|---|---|
| 2,2-Dimethyl-3-cyanopropionamide | α,α-dimethyl substitution | 1-Cyano carbanion, Ethyl bromodimethylacetate | nih.gov |
| 2,2-Dibromo-3-cyanopropionamide | α,α-dibromo substitution | Cyanoacetamide, Bromine | atamanchemicals.com |
| Cyanoacetamide (Shorter Homolog) | Shortened alkyl chain (one carbon) | Cyanoacetic acid from β-alanine |
Structure-Reactivity Relationship Studies of this compound Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay of electronic effects from substituents and the spatial arrangement of atoms (steric and conformational factors) dictates the behavior of these molecules in chemical reactions. numberanalytics.com
The chemical reactivity of this compound is heavily influenced by the electronic properties of its functional groups and any additional substituents. The nitrile group (–C≡N) is strongly polarized and acts as a potent electron-withdrawing group through both inductive and resonance effects. libretexts.orglibretexts.org This polarization renders the nitrile carbon electrophilic and susceptible to nucleophilic attack. libretexts.orgnih.gov
The reactivity of the nitrile group can be further modulated by the presence of other substituents. nih.gov
Influence of Adjacent Groups: Placing electron-withdrawing groups on the alkyl chain, particularly at the α-position, can enhance the electrophilicity of the nitrile carbon. nih.gov For example, in 2,2-dibromo-3-cyanopropionamide, the two bromine atoms strongly withdraw electron density, which is expected to increase the reactivity of the nitrile group toward nucleophiles compared to the unsubstituted parent compound.
Substituent Effects on Reactivity: Studies on related benzonitriles have shown a clear correlation between the electronic nature of substituents on the aromatic ring and the reactivity of the nitrile group. nih.govresearchgate.net Electron-withdrawing substituents (like -NO₂ or halogens) increase the nitrile's electrophilicity and reactivity towards nucleophiles, while electron-donating substituents (like -NH₂) decrease it. nih.gov This principle suggests that N-aryl substituted 3-cyanopropionamides would exhibit modulated reactivity based on the electronic character of the substituents on the aryl ring. The global electrophilicity index (ω) has been used as a theoretical scale to quantify and predict how substituents activate or deactivate the nitrile group in hydration reactions. researchgate.net
Steric hindrance, the spatial interference between bulky groups, plays a critical role in the synthesis and reactivity of this compound derivatives. chimia.ch Large substituents can impede the approach of reagents to a reaction center, slowing down or even preventing a reaction. acs.org
Impact on Synthesis: A clear example of steric effects is seen in the synthesis of 2,2-dimethyl-3-cyanopropionamides. The significant steric bulk created by the two methyl groups at the α-position hinders the approach of nucleophiles to the carbonyl carbon of the corresponding ethyl ester. nih.gov This steric congestion makes the standard hydrolysis of the ester to the carboxylic acid (a necessary step for conversion to the amide via the acid chloride) unfeasible. nih.gov Consequently, a different synthetic route, direct aminolysis of the sterically hindered ester with a powerful lithium amide nucleophile, was required. nih.gov
Conformational Preferences: The flexible alkyl chain of this compound allows it to adopt various conformations through rotation around its C-C single bonds. Conformational analysis of related molecules like 3-mercapto-propanamide has been performed to understand these preferences. conicet.gov.arresearchgate.net The molecule will tend to adopt staggered conformations to minimize torsional strain. The presence of bulky substituents on the chain will introduce further energetic penalties for certain conformations due to repulsive steric interactions (e.g., gauche interactions). For instance, in a substituted propionamide (B166681) chain, bulky groups will favor positions that are anti-periplanar to each other to maximize their separation and achieve a lower energy state. nih.gov These conformational preferences can influence reactivity by controlling the accessibility of the functional groups and the orientation required for intramolecular reactions, such as the cyclization to form iminolactams. nih.gov
Computational and Theoretical Studies of 3 Cyanopropionamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. nih.govarxiv.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
DFT studies can be employed to optimize the molecular geometry of 3-cyanopropionamide, predicting bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional structure of the molecule in its lowest energy state. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. orientjchem.org
Key electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals. nih.gov The MEP map, for instance, highlights regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). orientjchem.org For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group are expected to be electron-rich regions.
Table 1: Selected Calculated Properties of this compound from Computational Methods (Note: The following values are illustrative and would be obtained from specific DFT calculations, which can vary based on the level of theory and basis set used.)
| Property | Description | Illustrative Information |
|---|---|---|
| Optimized Geometry | Predicted bond lengths and angles at the minimum energy conformation. | Provides the 3D structure of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A higher energy value suggests greater reactivity as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower energy value suggests greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and sites for electrophilic and nucleophilic attack. | Red (negative) regions indicate potential nucleophilic sites (e.g., O and N atoms). Blue (positive) regions indicate potential electrophilic sites. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ck12.org These molecular orbitals are filled with electrons according to principles like the Aufbau principle and Hund's rule. numberanalytics.combccampus.ca The two most important molecular orbitals in determining chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edu
For this compound, the HOMO would likely be located on the parts of the molecule with the most available electrons, such as the lone pairs on the oxygen or nitrogen atoms. The LUMO, conversely, would be situated on the electron-deficient parts, such as the carbon atoms of the carbonyl and nitrile groups. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. oregonstate.edu A smaller HOMO-LUMO gap generally indicates a more reactive molecule.
Density Functional Theory (DFT) Studies of this compound
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.govdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes. mdpi.com
For this compound, MD simulations could be used to study its behavior in an aqueous solution. These simulations can reveal how water molecules arrange themselves around the polar amide and nitrile groups, forming hydrogen bonds and influencing the compound's solubility and conformational preferences. By analyzing the trajectories of the atoms over time, properties like the radial distribution function can be calculated to quantify the structure of the solvation shell around the molecule. dovepress.com
Mechanistic Investigations of this compound Reactions via Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. nih.gov DFT calculations are frequently used to determine the geometries and energies of reactants, products, and transition states. acs.org
For this compound, computational modeling could be applied to investigate reactions such as its hydrolysis to form 3-carbamoylpropanoic acid or its dehydration. For example, in a study of the hydrolysis mechanism, researchers would model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon or the nitrile carbon. By calculating the activation energies for different possible steps, they can determine the most energetically favorable pathway and the rate-limiting step of the reaction. This level of detail provides a molecular-level understanding that complements experimental kinetics studies. researchgate.net
Predictive Modeling of this compound Reactivity and Selectivity
Predictive modeling uses computational algorithms and statistical methods to forecast the chemical behavior of molecules. pitt.edu Machine learning (ML) models, for instance, can be trained on large datasets of known reactions to predict the outcomes for new, untested substrates. chemrxiv.org These models often use descriptors derived from quantum chemical calculations (like HOMO/LUMO energies or atomic charges) to represent the molecules. rsc.orgmit.edu
In the context of this compound, predictive models could be developed to estimate its reactivity in various chemical transformations. For example, if this compound were a substrate in a C-H functionalization reaction, a model could predict which of its C-H bonds is most likely to react. nih.gov These models learn the complex relationship between a molecule's structure and its reactivity and selectivity, enabling in silico screening of potential reactions before they are attempted in the lab. pitt.edu This approach can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
Advanced Analytical Methodologies for Research on 3 Cyanopropionamide
Spectroscopic Techniques for Elucidation of Reaction Products and Intermediates involving 3-Cyanopropionamide
Spectroscopic methods are indispensable for gaining insight into the molecular structure and transformations of this compound. By analyzing the interaction of molecules with electromagnetic radiation, researchers can identify functional groups, probe the electronic environment of atomic nuclei, and determine the mass of reaction components, thereby piecing together complex reaction pathways.
High-Resolution NMR Spectroscopy for Mechanistic Studies of this compound Reactions
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov In the context of this compound research, NMR is instrumental in tracking the progress of reactions and identifying the structure of products and intermediates. google.comresearchgate.net
The chemical shifts (δ), signal intensities (I), and coupling constants (λ) are the three primary observables in an NMR spectrum that provide a comprehensive "molecular fingerprint". nih.gov For instance, ¹H and ¹³C NMR spectra can confirm the presence of the cyano and amide functional groups in this compound and its derivatives. nih.govspectrabase.com The PubChem database provides reference spectra for this compound, including a ¹³C NMR spectrum recorded in D₂O. spectrabase.com
Mechanistic studies often employ isotopic labeling, where an atom in a reactant is replaced by one of its isotopes (e.g., ¹H with ²H). sapub.orgsapub.org Since different isotopes have distinct NMR properties, this technique allows researchers to follow the fate of specific atoms throughout a reaction. For example, in a reduction reaction, using a deuterated reducing agent would result in the incorporation of deuterium (B1214612) into the product, which can be observed as a change in the splitting pattern in the ¹H NMR spectrum. sapub.orgsapub.org This provides direct evidence for the reaction mechanism.
Furthermore, advanced NMR techniques like two-dimensional (2D) NMR (e.g., COSY, HSQC) can establish correlations between different nuclei, aiding in the unambiguous assignment of complex spectra, especially for reaction intermediates or products with intricate structures. High-resolution NMR, with magnetic field strengths up to 28.2 Tesla (1.2 GHz), offers enhanced sensitivity and resolution, which is particularly beneficial for studying complex mixtures and large biomolecules. mpg.de
Table 1: Representative ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Amide) | Data not available in search results |
| -CH₂- (adjacent to C=O) | Data not available in search results |
| -CH₂- (adjacent to C≡N) | Data not available in search results |
| C≡N (Nitrile) | Data not available in search results |
Advanced Mass Spectrometry for Reaction Monitoring of this compound Transformations
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of compounds and for monitoring the progress of chemical reactions by detecting the appearance of products and the disappearance of reactants.
In the study of this compound transformations, advanced MS techniques such as Electrospray Ionization (ESI) and Time-of-Flight (TOF) mass spectrometry are frequently employed. For example, the formation of this compound from the enzymatic reaction of succinonitrile (B93025) can be confirmed by LC-MS analysis. rsc.org ESI-MS analysis can show a fragment at an m/z corresponding to the mass of this compound (approximately 98 g/mol ), confirming its presence. rsc.org The exact mass of this compound is 98.048012819 Da. nih.gov
Reaction monitoring using MS allows for the real-time or near-real-time tracking of reactant and product concentrations. This kinetic data is crucial for understanding reaction mechanisms and optimizing reaction conditions. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), complex reaction mixtures can be analyzed, with each component being identified by its mass spectrum. nih.gov
The study of reactive intermediates, which are often short-lived and present at low concentrations, can be facilitated by MS techniques. uoanbar.edu.iq By carefully controlling the reaction conditions and using rapid analysis methods, it is sometimes possible to detect these transient species, providing direct evidence for a proposed reaction mechanism.
Infrared and Raman Spectroscopy for Functional Group Analysis in this compound Chemistry
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. photothermal.comedinst.com Both methods probe the vibrational modes of molecules, but they operate based on different selection rules. edinst.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. photothermal.comedinst.com It is particularly sensitive to polar functional groups. For this compound, the IR spectrum would show characteristic absorption bands for the amide group (N-H and C=O stretching) and the nitrile group (C≡N stretching). atamanchemicals.comresearchgate.net
Raman spectroscopy, on the other hand, involves the inelastic scattering of light. photothermal.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is often more sensitive to non-polar bonds and can be particularly useful for studying reactions in aqueous solutions. photothermal.com The Raman spectrum of this compound would also exhibit a characteristic band for the C≡N triple bond. horiba.com
Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups present in reactants, products, and intermediates. scifiniti.com This information is crucial for confirming the identity of compounds and for tracking chemical transformations. For example, the disappearance of the nitrile peak and the appearance of a carboxylic acid peak in the IR or Raman spectrum would indicate the hydrolysis of this compound.
Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| N-H (Amide) | Stretch | 3500-3100 | Medium |
| C=O (Amide) | Stretch | 1700-1630 | Medium-Strong |
| C≡N (Nitrile) | Stretch | 2260-2220 | Medium-Strong |
Note: The intensity of Raman bands can vary significantly. horiba.com
Chromatographic Methods for Reaction Purity and Yield Determination in this compound Synthesis
Chromatographic techniques are essential for separating the components of a mixture, which is a critical step in determining the purity of a synthesized compound and calculating the reaction yield. orgsyn.org These methods rely on the differential distribution of analytes between a stationary phase and a mobile phase.
HPLC-MS for Complex Mixture Analysis of this compound Products
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of non-volatile and thermally labile compounds. When coupled with a mass spectrometer (HPLC-MS), it becomes a highly specific and sensitive tool for analyzing complex mixtures. jppres.comchromatographyonline.com
In the context of this compound research, HPLC can be used to separate the desired product from unreacted starting materials, byproducts, and other impurities. rsc.org For instance, the purity of this compound produced from the enzymatic hydration of succinonitrile can be determined using HPLC with a C18 column. rsc.org The retention time of this compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate) can be used for its identification and quantification.
The yield of a reaction can be accurately determined by creating a calibration curve using standards of known concentration. orgsyn.org By comparing the peak area of the product in the reaction mixture to the calibration curve, the amount of product formed can be calculated. HPLC-MS provides an extra layer of confidence in the identification of peaks in the chromatogram by providing the mass spectrum of each eluting component. mdpi.com
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 | rsc.org |
| Mobile Phase | Acetonitrile / 5mM K₂HPO₄ / H₃PO₄, pH 2.9 (7:12 by vol.) | rsc.org |
| Flow Rate | 1 ml/min | rsc.org |
| Detection | UV at 223 nm | rsc.org |
| Retention Time | 5.65 min | rsc.org |
GC-MS for Volatile Derivatives of this compound
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. brazilianjournals.com.br Since this compound itself is not sufficiently volatile for GC analysis, it must first be converted into a more volatile derivative through a process called derivatization. sigmaaldrich.com
Derivatization involves a chemical reaction to modify the analyte, making it suitable for GC analysis. jfda-online.com For compounds containing polar functional groups like the amide in this compound, silylation is a common derivatization technique. sigmaaldrich.com This process replaces the active hydrogens on the amide group with nonpolar silyl (B83357) groups, thereby increasing the volatility of the compound.
Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer (MS) for detection and identification. researchgate.net GC-MS is a highly sensitive and specific technique that can provide detailed information about the composition of a sample. spectroscopyonline.com While HPLC is more commonly used for compounds like this compound, GC-MS can be a valuable alternative, especially when specific derivatization strategies are employed to enhance separation and detection. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov This methodology is indispensable for the structural elucidation of this compound derivatives, providing unambiguous insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing. The resulting structural data are fundamental to understanding the physicochemical properties and potential applications of these compounds.
Research on various cyano-containing compounds illustrates the power of X-ray crystallography in revealing detailed structural features. Studies on derivatives such as 3-cyano-2(1H)-pyridones, 2-cyanoguanidinophenytoin, and various indole-based cyano compounds provide a framework for the type of analysis applicable to this compound derivatives. researchgate.netnih.govnih.govnih.gov
Key findings from crystallographic analyses of related structures include:
Crystal System and Packing: Crystallographic studies determine the unit cell parameters and the space group, which describe the crystal's symmetry and the arrangement of molecules within the lattice. For example, derivatives of 2-cyanoguanidinophenytoin have been found to crystallize in the monoclinic system, with space groups such as P2₁/c or C2/c. researchgate.netnih.gov Other cyano-containing heteroaromatic compounds have been observed to crystallize in monoclinic (C2/c) and triclinic (P-1) systems. scirp.orgmdpi.com This data is crucial for understanding polymorphism, where a single compound can form different crystal structures.
The detailed structural information is often presented in comprehensive data tables.
Table 1: Representative Crystallographic Data for Cyano-Containing Heterocyclic Derivatives
| Compound | Formula | Crystal System | Space Group | Z | Reference |
|---|---|---|---|---|---|
| 2-Cyanoguanidinophenytoin (3) | - | Monoclinic | P2₁/c | 4 | researchgate.netnih.gov |
| Mannich base of CNG-DPH (6) | - | Monoclinic | C2/c | 8 | researchgate.netnih.gov |
| 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone | C₁₃H₁₀N₂O₂ | Monoclinic | P2₁/n | - | iucr.org |
| 5-Bromo-3-cyano-2(1H)-pyridone derivative | C₁₈H₁₁BrN₂O | Monoclinic | P 1 2₁/c 1 | - | crystallography.net |
| A π-conjugated heteroaromatic (3b) | - | Triclinic | P-1 | - | scirp.org |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3) | - | Triclinic | P-1 | 4 | mdpi.com |
Z = number of molecules in the unit cell.
Table 2: Examples of Intermolecular Interactions in Cyano-Derivative Crystals
| Interaction Type | Description | Compound Class Example | Reference |
|---|---|---|---|
| N–H⋯O=C Hydrogen Bond | Forms strong, cyclic dimers. | 3-Cyano-2(1H)-pyridones | nih.goviucr.org |
| C–H⋯π Interaction | Stabilizes crystal packing through weak hydrogen bonds to aromatic rings. | 3-Cyano-2(1H)-pyridones | nih.gov |
| π⋯π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3-Cyano-2(1H)-pyridones | nih.gov |
| N–H⋯N(cyano) Hydrogen Bond | Connects molecules via the nitrogen of the cyano group. | Benzothiazole derivatives | iucr.org |
| N(cyano)⋯Cl–C Halogen Bond | A directional interaction involving the cyano nitrogen and a chlorine atom. | Benzothiazole derivatives | iucr.org |
| Intramolecular S⋯O Contact | A short contact of 2.5992 (4) Å that influences the amide group orientation. | Benzothiazole derivatives | iucr.org |
These detailed structural analyses, made possible by X-ray crystallography, are crucial for establishing structure-property relationships, which can guide the rational design of new materials based on the this compound scaffold.
Interdisciplinary Research and Emerging Roles of 3 Cyanopropionamide
Role in Supramolecular Chemistry and Self-Assembly involving 3-Cyanopropionamide
Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic effects. wikipedia.org These interactions are fundamental to processes like molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures. wikipedia.orgnih.gov
The structure of this compound, featuring both a hydrogen bond donor (-NH2) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrile nitrogen), makes it an interesting candidate for building supramolecular architectures. lumenlearning.comnih.gov The amide group can participate in strong hydrogen bonds, similar to those that dictate the structures of proteins and nucleic acids. lumenlearning.com This ability to form hydrogen-bonded networks is a key driver in the self-assembly of molecules. While specific studies detailing the extensive supramolecular self-assembly of this compound itself are not widely documented in the provided results, the fundamental principles of supramolecular chemistry suggest its potential to form complex, ordered structures through these non-covalent interactions. wikipedia.orgnih.gov The formation of such networks can lead to materials with unique properties, such as gels, liquid crystals, and other nanostructures. nih.govrug.nl
Applications in Catalysis as a Ligand or Precursor derived from this compound
In the realm of catalysis, ligands play a crucial role by binding to a central metal atom, thereby stabilizing it and modulating its reactivity and selectivity. The electron-donating or withdrawing nature of a ligand can significantly influence the catalytic activity of the metal complex. cmu.edu While direct applications of this compound as a primary ligand in catalysis are not extensively detailed, its derivatives hold potential. For instance, the nitrile and amide functionalities could be chemically modified to create more complex ligand structures.
More prominently, derivatives of this compound serve as precursors in catalytic processes. For example, 2-ethyl-3-cyanopropionamide has been mentioned as a precursor in processes for producing pentene-nitriles, utilizing catalysts such as ZSM-5. google.comnih.gov This highlights the role of this compound derivatives as starting materials for synthesizing other valuable chemicals through catalytic reactions. The development of bifunctional ligands, which can interact with substrates in multiple ways, is an active area of research in catalysis, and the structure of this compound offers a template for designing such ligands. nsf.govmdpi.com
Biochemical Pathways Involving this compound (Mechanistic Studies)
The metabolism of nitrile compounds in microorganisms is a well-studied area of biochemistry. tandfonline.com this compound is an intermediate in some of these pathways, particularly those involving nitrile-converting enzymes.
Microbial degradation of nitriles can occur through two main enzymatic pathways. One pathway involves the direct conversion of a nitrile to a carboxylic acid and ammonia (B1221849), catalyzed by a nitrilase. The alternative is a two-step process involving a nitrile hydratase, which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to the corresponding carboxylic acid. google.com
In model systems, this compound has been identified as a product in the enzymatic hydration of succinonitrile (B93025) by nitrile hydratase from Pseudomonas putida. rsc.org The regioselectivity of nitrile hydratases can be engineered to favor the production of specific amides from dinitriles. For example, studies have shown that mutations in the substrate tunnel of nitrile hydratase can influence whether succinonitrile is converted to this compound or succinamide. rsc.org
The following table summarizes the enzymatic transformation of succinonitrile:
| Enzyme | Substrate | Product(s) | Organism Source |
| Nitrile Hydratase | Succinonitrile | This compound, Succinamide | Pseudomonas putida |
| Nitrilase | Nitriles | Carboxylic acids, Ammonia | Various microorganisms |
| Amidase | Amides | Carboxylic acids, Ammonia | Various microorganisms |
This table is based on general enzymatic pathways and specific findings for succinonitrile transformation. google.comrsc.org
The metabolic fate of this compound in microorganisms is closely tied to the enzymatic machinery they possess. Microorganisms capable of utilizing nitriles as a carbon or nitrogen source can metabolize this compound. For instance, a strain of Rhodococcus sp. N-774 has been shown to grow on this compound, indicating its ability to metabolize this compound. tandfonline.com The metabolic pathway likely involves the hydrolysis of the amide group by an amidase to produce 3-cyanopropanoic acid and ammonia, which can then be assimilated into the cell's central metabolic pathways, such as the citrate (B86180) cycle. mdpi.com The study of exometabolomes, the collection of metabolites secreted by microorganisms, can provide insights into these metabolic processes. copernicus.org
Enzymatic Transformations of this compound in Model Systems
Advanced Materials Science Applications of this compound Beyond Basic Polymerization
The field of advanced materials science seeks to create new materials with enhanced or novel properties for a wide range of applications. scivisionpub.comkagawa-u.ac.jp While the polymerization of compounds containing nitrile groups is known, the applications of this compound derivatives extend into more specialized areas.
Conducting polymers are organic polymers that possess electrical conductivity. wikipedia.org They are of interest for applications such as light-emitting diodes, solar cells, and sensors. ilkogretim-online.org One method for synthesizing conducting polymers involves the use of soluble precursor polymers that can be converted into the final conjugated, conducting form. caltech.edugoogle.com
While there is no direct evidence in the provided search results of this compound itself being a primary precursor for mainstream conducting polymers like polyacetylene or polythiophene, its derivatives could theoretically be designed for such purposes. The synthesis of conducting polymers often involves the oxidative coupling of monomeric precursors. wikipedia.orgresearchgate.net Derivatives of this compound could be functionalized to participate in such polymerization reactions. The nitrile group itself can undergo polymerization under certain conditions, potentially leading to polymers with interesting electronic properties. The general strategy involves creating a processable precursor polymer which is then transformed into the intractable, but highly conductive, final polymer. caltech.edugoogle.com
Components in Smart Materials Research utilizing this compound
The exploration of this compound in the realm of smart materials is primarily centered on the unique properties conferred by its constituent functional groups: the cyano (-C≡N) group and the amide (-CONH₂) group. These groups provide avenues for creating stimuli-responsive polymers that can react to environmental changes such as mechanical stress, pH, or the presence of specific ions. While direct, extensive research spotlighting this compound as a principal monomer in smart materials is emerging, its potential can be inferred from studies on other cyano-functionalized polymers. The incorporation of such functional groups can lead to new interactions within a polymer matrix, affecting properties like viscosity and the ability to transport electrical charges. researchgate.net
The amide group is known for its hydrophilic nature and its capacity to form hydrogen bonds, which is a fundamental property for the development of hydrogels—cross-linked polymer networks that can absorb large amounts of water. mdpi.comnih.gov The cyano group, while typically hydrophobic, offers strong coordination capabilities with metal ions and contributes to unique electronic and optical properties. acs.org The strategic incorporation of both these functionalities suggests that this compound could serve as a valuable monomer or co-monomer in the synthesis of advanced, responsive materials.
Role in Stimuli-Responsive Polymers
The dual functionality of this compound makes it a candidate for creating polymers that can respond to multiple stimuli. The nitrile (cyano) functionality is of particular interest in the development of mechanochromic materials—substances that change color in response to mechanical force.
Research into other cyano-containing compounds, specifically cyano-substituted oligo(p-phenylene vinylene)s (cyano-OPVs), demonstrates this principle. When these molecules are dispersed within a polymer matrix, the material can exhibit a visible color change upon deformation. usm.edu This phenomenon is often based on the restriction of intramolecular rotation within the chromophore when mechanical stress is applied. usm.edu Blending these cyano-OPV dyes with various host polymers has led to materials that signal mechanical stress or damage through a fluorescence color change. researchgate.net By analogy, polymers synthesized with this compound could potentially exhibit similar mechano-responsive behaviors, where the cyano groups contribute to changes in the polymer's electronic structure under strain.
Contribution to Smart Hydrogels
Smart hydrogels are polymeric networks that can undergo significant volume changes or other property shifts in response to external triggers. mdpi.com The presence of the hydrophilic amide group in this compound suggests its utility in forming such hydrogels. Furthermore, the cyano group can be leveraged to introduce additional functionalities.
A notable area of research is the development of hydrogels with ion-coordination capabilities. Cyano groups are effective at immobilizing silver ions (Ag⁺) through multivalent complexation. acs.org This has been explored to create antibacterial hydrogels. In these applications, a cyano-containing monomer is often copolymerized with a hydrophilic monomer, such as N,N-dimethylacrylamide, to create a water-soluble polymer additive that can be incorporated into a hydrogel network (e.g., a polyvinyl alcohol (PVA) hydrogel). acs.org The resulting material can effectively load and retain silver ions, conferring potent antibacterial properties. acs.org This indicates a potential pathway for using this compound to develop functional hydrogels for biomedical applications where controlled ion interaction is desired.
The table below summarizes detailed research findings on related cyano-functionalized smart materials, illustrating the potential roles and properties that could be achieved by incorporating this compound.
Interactive Data Table: Research on Cyano-Functionalized Smart Materials
| Smart Material Type | Specific Cyano-Compound Used | Role of Cyano Group | Resulting Property/Application |
| Mechanochromic Polymer Blend | Cyano-substituted oligo(p-phenylene vinylene) (cyano-OPV) | Chromophore component; restriction of intramolecular rotation under stress. usm.edu | Fluorescence color change upon mechanical deformation, enabling visual damage detection. usm.eduresearchgate.net |
| Antibacterial Hydrogel | Water-soluble cyano-containing polymer additive | Coordination and immobilization of silver ions (Ag⁺). acs.org | Enhanced loading of Ag⁺ into the hydrogel, leading to significant antibacterial performance. acs.org |
| pH-Responsive Conjugated Polymer | Acyl hydrazone bond linkage to a conjugated polymer | Part of the overall molecular structure designed for pH-sensitive drug release. acs.org | Covalent bonding of a drug (DOX) that is stable but can be cleaved under acidic conditions for targeted release. acs.org |
| Thermo-Responsive Polymer Micelles | Poly(N-isopropylacrylamide-b-lauryl acrylate) | Not the primary functional group for thermo-response, but part of a complex polymer structure. researchgate.net | Formation of intelligent polymeric micelles that respond to temperature changes, decorated with gold nanoparticles for potential applications. researchgate.net |
Future Directions and Research Opportunities for 3 Cyanopropionamide Chemistry
Unexplored Synthetic Transformations of 3-Cyanopropionamide
While this compound has been utilized in several known reactions, a significant landscape of synthetic transformations remains to be explored. Its bifunctional nature invites a plethora of possibilities for constructing complex molecular architectures.
Future research could focus on:
Novel Heterocycle Synthesis: The cyclization of this compound derivatives has been shown to produce nitrogen-containing heterocycles like 2-iminopyrrolidin-5-ones. dcu.ie Further investigation into intramolecular cyclizations under various conditions (e.g., using different catalysts or bases) could lead to the discovery of new heterocyclic systems with potential medicinal applications. dcu.ie The use of this compound as a precursor for succinimide (B58015) rings, key components in biologically active molecules, also presents a promising avenue for further synthetic exploration. dcu.ie
Asymmetric Catalysis: The development of enantioselective transformations of this compound is a largely untapped area. Chiral catalysts could be employed to induce stereoselectivity in reactions involving either the nitrile or the amide group, leading to the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.
Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could provide efficient and atom-economical routes to complex molecules. These reactions could leverage the reactivity of both functional groups simultaneously or sequentially to build molecular diversity.
Derivatization and Functionalization: Systematic derivatization of the this compound backbone could yield a library of compounds with diverse properties. For instance, N-substitution on the amide or manipulation of the carbon chain could lead to molecules with tailored biological activities or material properties. Research has already described the synthesis of various 3-cyanopropionamides and their cyclic isomers, 4-imino-gamma-butyrolactams, which have shown potential as modulators of multidrug resistance. nih.gov
Potential in Novel Material Development using this compound
The presence of both a polar amide group and a reactive nitrile group makes this compound an intriguing candidate for the development of new materials with unique properties.
Potential research directions include:
Polymer Synthesis: The nitrile group in this compound can participate in polymerization reactions. Research into the coordination polymerization of this compound with various transition metals could lead to the formation of thermally stable polymers with interesting electronic or mechanical properties. Furthermore, its role as a precursor in the synthesis of polymers like polyamides or other nitrogen-containing polymers is an area ripe for investigation. This compound is mentioned as a compound in addition polymerization processes. google.com
Supramolecular Chemistry: The amide group's ability to form hydrogen bonds makes this compound a potential building block for self-assembling supramolecular structures. wikipedia.org Research could explore the formation of gels, liquid crystals, or other ordered assemblies based on the intermolecular interactions of this compound and its derivatives. These materials could find applications in areas such as drug delivery or sensing.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile and amide functionalities can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials are known for their porosity and potential applications in gas storage, separation, and catalysis. The synthesis and characterization of novel coordination polymers using this compound as a ligand is a promising research avenue. mdpi.com
Integration into Green and Sustainable Chemical Processes for this compound
The principles of green and sustainable chemistry encourage the development of environmentally benign chemical processes. scirp.orgitrcweb.org this compound can play a role in advancing these goals.
Future research should focus on:
Biocatalysis: The use of enzymes to catalyze reactions involving this compound offers a green alternative to traditional chemical methods. symeres.com For instance, nitrile hydratases could be employed for the selective hydration of the nitrile group to an amide, or amidases for the hydrolysis of the amide group. The conversion of L-glutamine to this compound has been explored in electrochemical processes, suggesting a potential intersection of biocatalysis and electrochemistry. researchgate.net
Renewable Feedstocks: Investigating synthetic routes to this compound from renewable biomass sources would align with the goals of sustainable chemistry. For example, glutamine, an amino acid, has been identified as a potential precursor to this compound. sciencemadness.org
Solvent-Free and Aqueous Reactions: Developing synthetic methods that utilize water as a solvent or are conducted under solvent-free conditions would significantly reduce the environmental impact of processes involving this compound. The hydrolysis of nitriles using zeolite catalysts under microwave irradiation in aqueous media has been shown to be an effective and environmentally friendly approach. asianpubs.org
Advancements in Computational Prediction of this compound Reactivity
Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, which can accelerate the discovery of new reactions and materials.
Future computational studies on this compound could involve:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states for various transformations of this compound. acs.org This can provide valuable insights into reaction mechanisms and help in the design of more efficient synthetic routes.
Prediction of Properties: Computational screening can be used to predict the properties of novel polymers or materials derived from this compound. This can help to prioritize synthetic targets and guide experimental work.
Catalyst Design: Computational modeling can aid in the design of new catalysts for specific transformations of this compound. For example, it can be used to predict the binding affinity of different catalysts to the substrate and to model the catalytic cycle. Recent studies have demonstrated the successful use of DFT to predict the electrochemical properties of complex organic molecules. mdpi.com
Emerging Interdisciplinary Applications of this compound Research
The unique chemical properties of this compound open up possibilities for its application in a variety of interdisciplinary fields.
Potential emerging applications include:
Medicinal Chemistry: As previously mentioned, derivatives of this compound have been investigated as modulators of multidrug resistance. nih.gov Further research could explore its potential as a scaffold for the development of new therapeutic agents targeting other diseases. For instance, related cyano-containing compounds have been explored as caspase inhibitors.
Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The structural motifs present in this compound could be incorporated into new agrochemical designs. For example, the related compound 2,2-dibromo-3-cyanopropionamide (B122503) (DBNPA) is a known biocide. irobiocide.comatamanchemicals.comgoogle.com
Chemical Biology: this compound and its derivatives could be used as chemical probes to study biological processes. For example, they could be designed to interact with specific enzymes or receptors, providing tools to investigate their function. The use of small molecules to study enzyme-catalyzed reactions is a well-established approach in chemical biology.
Q & A
Q. What interdisciplinary approaches can expand this compound’s applications in material science?
- Methodological Answer : Investigate copolymerization with acrylates (e.g., methyl methacrylate) using radical initiators (AIBN). Characterize polymer films via GPC, DSC, and tensile testing. Explore electrospinning for nanofiber production and assess cyano group reactivity in crosslinking applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
